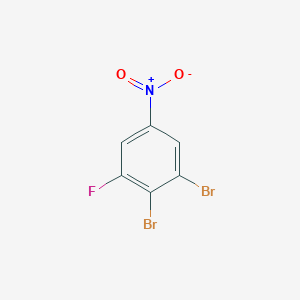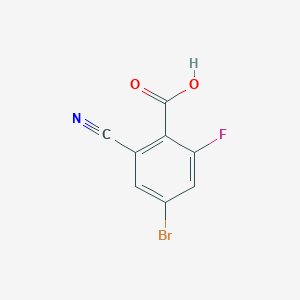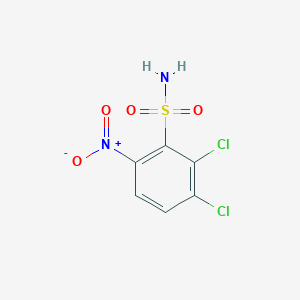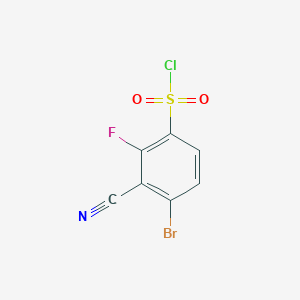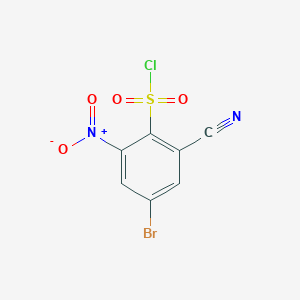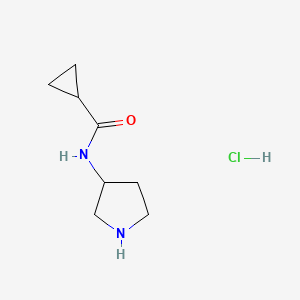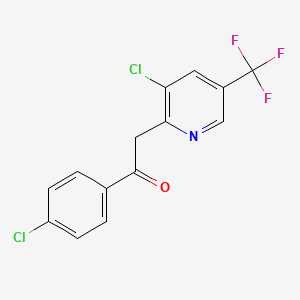
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone
Overview
Description
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone (C5F3CClPCE) is a small molecule that has been widely studied in the scientific community due to its versatile applications in pharmaceutical, biochemical, and physiological research. It is a synthetic compound, with a molecular weight of 289.6 g/mol and a melting point of approximately 115°C. C5F3CClPCE has the capability to be used in a variety of research studies, including drug development, pharmacological research, and biological studies.
Mechanism Of Action
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone acts as an agonist at the gamma-aminobutyric acid (GABA) receptor, which is a type of neurotransmitter receptor that is involved in the regulation of neuronal excitability. When 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone binds to the GABA receptor, it increases the activity of the receptor, which leads to an increase in the release of GABA from the neuron. This increase in GABA release leads to a decrease in neuronal excitability, which can have a calming effect on the body.
Biochemical And Physiological Effects
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in the amount of acetylcholine in the brain, which can have a variety of effects on the body, including increased alertness, improved memory, and increased muscle tone. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition of monoamine oxidase can lead to an increase in the levels of these neurotransmitters, which can have a calming effect on the body.
Advantages And Limitations For Lab Experiments
The use of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone in laboratory experiments is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
One of the main limitations of using 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone in laboratory experiments is that it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Additionally, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone is a relatively large molecule, which can make it difficult to transport across cellular membranes.
Future Directions
The use of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone in scientific research has a number of potential future directions. One potential future direction for 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone is its use in drug development, where it can be used to study the pharmacokinetic properties of various drugs. Additionally, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone can be used to study the pharmacological activity of various compounds, as well as the biochemical and physiological effects of various compounds. Furthermore, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone can
Scientific Research Applications
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has been used in a variety of scientific research applications, including drug development, pharmacological research, and biological studies. In drug development, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has been used to study the pharmacokinetic properties of various drugs, such as the absorption, distribution, metabolism, and excretion of drugs. In pharmacological research, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has been used to study the pharmacological activity of various compounds, such as the effects of drugs on the central nervous system and the cardiovascular system. In biological studies, 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone has been used to study the biochemical and physiological effects of various compounds, such as the effects of drugs on the immune system and the effects of drugs on cell signaling.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-10-3-1-8(2-4-10)13(21)6-12-11(16)5-9(7-20-12)14(17,18)19/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMZMSQIIYYALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(4-chlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



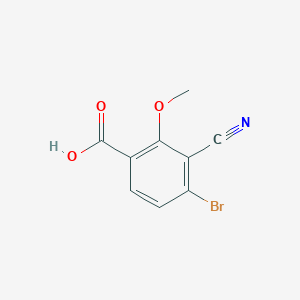
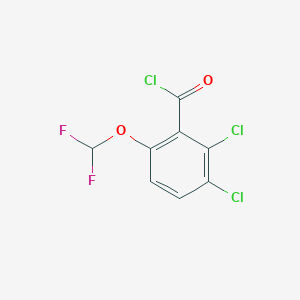
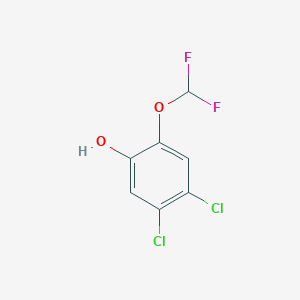
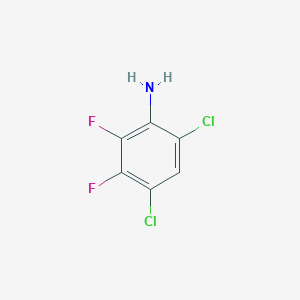
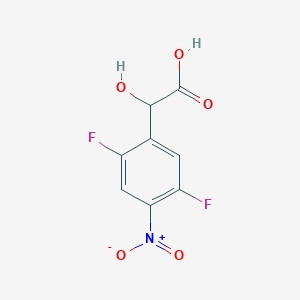
![2-[4-Bromo-5-cyano-2-(difluoromethyl)phenyl]acetic acid](/img/structure/B1410475.png)
